![molecular formula C13H18N2O4 B5122634 N-(2-methoxyethyl)-N'-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B5122634.png)
N-(2-methoxyethyl)-N'-[(4-methoxyphenyl)methyl]oxamide
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Overview
Description
N-(2-methoxyethyl)-N’-[(4-methoxyphenyl)methyl]oxamide is a synthetic organic compound characterized by the presence of both methoxy and oxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N’-[(4-methoxyphenyl)methyl]oxamide typically involves the reaction of 2-methoxyethylamine with 4-methoxybenzyl chloride in the presence of a base, followed by the addition of oxalyl chloride. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Catalyst: Triethylamine or pyridine
Industrial Production Methods
Industrial production methods for N-(2-methoxyethyl)-N’-[(4-methoxyphenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N’-[(4-methoxyphenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of primary or secondary amines
Substitution: Formation of halogenated derivatives
Scientific Research Applications
N-(2-methoxyethyl)-N’-[(4-methoxyphenyl)methyl]oxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N’-[(4-methoxyphenyl)methyl]oxamide involves its interaction with specific molecular targets. The methoxy groups may facilitate binding to enzymes or receptors, while the oxamide group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-methoxyethyl)-N’-[(4-methoxyphenyl)methyl]oxamide is unique due to its combination of methoxy and oxamide functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique balance of properties that can be leveraged in various scientific and industrial contexts.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-8-7-14-12(16)13(17)15-9-10-3-5-11(19-2)6-4-10/h3-6H,7-9H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGTYZVLNOERCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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